Cas no 2210140-53-5 (1-benzyl-3-[2,2-bis(furan-2-yl)ethyl]urea)

1-Benzyl-3-[2,2-bis(furan-2-yl)ethyl]urea is a synthetic urea derivative featuring a benzyl group and a bis(furanyl)ethyl substituent. This compound is of interest in medicinal and organic chemistry due to its potential as a building block for biologically active molecules. The presence of furan rings enhances its utility in heterocyclic synthesis, offering opportunities for further functionalization. Its structural complexity allows for applications in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. The compound’s stability and well-defined reactivity profile make it suitable for controlled synthetic transformations. Researchers value it for its versatility in constructing pharmacophores or as an intermediate in multi-step organic syntheses.
1-benzyl-3-[2,2-bis(furan-2-yl)ethyl]urea structure
2210140-53-5 structure
Product name:1-benzyl-3-[2,2-bis(furan-2-yl)ethyl]urea
CAS No:2210140-53-5
MF:C18H18N2O3
Molecular Weight:310.347124576569
CID:5356469

1-benzyl-3-[2,2-bis(furan-2-yl)ethyl]urea 化学的及び物理的性質

名前と識別子

    • 1-benzyl-3-(2,2-di(furan-2-yl)ethyl)urea
    • 1-benzyl-3-[2,2-bis(furan-2-yl)ethyl]urea
    • インチ: 1S/C18H18N2O3/c21-18(19-12-14-6-2-1-3-7-14)20-13-15(16-8-4-10-22-16)17-9-5-11-23-17/h1-11,15H,12-13H2,(H2,19,20,21)
    • InChIKey: MALRDHONHJAXNG-UHFFFAOYSA-N
    • SMILES: O1C=CC=C1C(C1=CC=CO1)CNC(NCC1C=CC=CC=1)=O

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 23
  • 回転可能化学結合数: 6
  • 複雑さ: 355
  • トポロジー分子極性表面積: 67.4
  • XLogP3: 2.5

1-benzyl-3-[2,2-bis(furan-2-yl)ethyl]urea Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6192-0455-5μmol
1-benzyl-3-[2,2-bis(furan-2-yl)ethyl]urea
2210140-53-5
5μmol
$63.0 2023-09-09
Life Chemicals
F6192-0455-2mg
1-benzyl-3-[2,2-bis(furan-2-yl)ethyl]urea
2210140-53-5
2mg
$59.0 2023-09-09
Life Chemicals
F6192-0455-40mg
1-benzyl-3-[2,2-bis(furan-2-yl)ethyl]urea
2210140-53-5
40mg
$140.0 2023-09-09
Life Chemicals
F6192-0455-15mg
1-benzyl-3-[2,2-bis(furan-2-yl)ethyl]urea
2210140-53-5
15mg
$89.0 2023-09-09
Life Chemicals
F6192-0455-30mg
1-benzyl-3-[2,2-bis(furan-2-yl)ethyl]urea
2210140-53-5
30mg
$119.0 2023-09-09
Life Chemicals
F6192-0455-5mg
1-benzyl-3-[2,2-bis(furan-2-yl)ethyl]urea
2210140-53-5
5mg
$69.0 2023-09-09
Life Chemicals
F6192-0455-20mg
1-benzyl-3-[2,2-bis(furan-2-yl)ethyl]urea
2210140-53-5
20mg
$99.0 2023-09-09
Life Chemicals
F6192-0455-75mg
1-benzyl-3-[2,2-bis(furan-2-yl)ethyl]urea
2210140-53-5
75mg
$208.0 2023-09-09
Life Chemicals
F6192-0455-1mg
1-benzyl-3-[2,2-bis(furan-2-yl)ethyl]urea
2210140-53-5
1mg
$54.0 2023-09-09
Life Chemicals
F6192-0455-100mg
1-benzyl-3-[2,2-bis(furan-2-yl)ethyl]urea
2210140-53-5
100mg
$248.0 2023-09-09

1-benzyl-3-[2,2-bis(furan-2-yl)ethyl]urea 関連文献

1-benzyl-3-[2,2-bis(furan-2-yl)ethyl]ureaに関する追加情報

Professional Introduction to 1-benzyl-3-[2,2-bis(furan-2-yl)ethyl]urea (CAS No. 2210140-53-5)

1-benzyl-3-[2,2-bis(furan-2-yl)ethyl]urea is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its Chemical Abstracts Service (CAS) number 2210140-53-5, represents a promising candidate for further exploration in drug discovery and development. The molecular structure of this compound incorporates several key features that make it particularly intriguing for researchers: a benzyl group, a urea moiety, and a bis(furan-2-yl)ethyl substituent. Each of these components contributes to the overall reactivity and potential biological activity of the molecule.

The benzyl group, characterized by the formula C₆H₅CH₂-, is a common structural element in many pharmaceuticals. Its presence often enhances the lipophilicity of a molecule, which can be crucial for membrane permeability and absorption rates in biological systems. In the context of 1-benzyl-3-[2,2-bis(furan-2-yl)ethyl]urea, this group may play a role in modulating the compound's solubility and interaction with biological targets.

The urea moiety (-NHCO-) is another critical feature of this compound. Urea derivatives are widely recognized for their versatility in medicinal chemistry, often serving as key pharmacophores in various therapeutic agents. The urea group in 1-benzyl-3-[2,2-bis(furan-2-yl)ethyl]urea provides a site for hydrogen bonding, which can be essential for binding to biological receptors and improving affinity. Recent studies have highlighted the importance of urea-based compounds in the development of drugs targeting neurological disorders, inflammation, and infectious diseases.

The most distinctive feature of 1-benzyl-3-[2,2-bis(furan-2-yl)ethyl]urea is the presence of a 2,2-bis(furan-2-yl)ethyl substituent. This moiety consists of an ethyl group attached to two furan rings at the 2-position of each ring. Furan derivatives have been extensively studied for their potential applications in pharmaceuticals due to their ability to exhibit significant biological activity. The bis(furan-2-yl)ethyl group introduces additional complexity to the molecule, potentially influencing its electronic properties and reactivity. This unique structural element may contribute to the compound's ability to interact with specific biological targets in novel ways.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules like 1-benzyl-3-[2,2-bis(furan-2-yl)ethyl]urea with greater accuracy. Molecular docking studies have suggested that this compound may have potential as an inhibitor of certain enzymes implicated in metabolic disorders and cancer. The combination of the benzyl group, urea moiety, and bis(furan-2-yl)ethyl substituent creates a multifaceted pharmacophore that could interact with multiple targets simultaneously.

In vitro studies have begun to explore the pharmacological properties of 1-benzyl-3-[2,2-bis(furan-2-yl)ethyl]urea. Initial results indicate that this compound exhibits moderate affinity for several enzymes involved in cellular signaling pathways. These findings are particularly exciting because they suggest that further optimization could lead to the development of drugs with enhanced efficacy and selectivity. Researchers are also investigating the compound's potential as an anti-inflammatory agent, given the known role of urea derivatives in modulating inflammatory responses.

The synthesis of 1-benzyl-3-[2,2-bis(furan-2-yl)ethyl]urea presents several challenges due to its complex structure. However, advances in synthetic methodologies have made it increasingly feasible to produce this compound on a scalable basis. Modern techniques such as palladium-catalyzed cross-coupling reactions have enabled chemists to construct the bis(furan-2-yl)ethyl moiety efficiently. Additionally, automated synthesis platforms have streamlined the process of generating libraries of related compounds for high-throughput screening.

The future prospects for 1-benzyl-3-[2,2-bis(furan-2-yl)ethyl]urea are promising. Ongoing research aims to elucidate its mechanism of action and identify potential therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate the development process. As our understanding of biological systems continues to grow, compounds like this one may play a crucial role in addressing some of today's most pressing medical challenges.

In conclusion, 1-benzyl-3-[2,2-bis(furan-2-yl)ethyl]urea (CAS No. 2210140-53-5) is a structurally complex and biologically relevant molecule with significant potential in drug discovery. Its unique combination of functional groups makes it an attractive candidate for further exploration in medicinal chemistry. With continued research and development, this compound could emerge as a valuable tool in the fight against various diseases.

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